2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile
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Overview
Description
2-(1’-Hydroxy-7’-methoxy-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-naphthalen]-1’-yl)acetonitrile is a complex organic compound characterized by its unique spiro structure. This compound features a cyclopentane ring fused to a naphthalene moiety, with a hydroxy and methoxy group attached, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1’-Hydroxy-7’-methoxy-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-naphthalen]-1’-yl)acetonitrile typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1’-Hydroxy-7’-methoxy-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-naphthalen]-1’-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove oxygen functionalities or to saturate double bonds using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution of the methoxy group can introduce various functional groups.
Scientific Research Applications
2-(1’-Hydroxy-7’-methoxy-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-naphthalen]-1’-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1’-Hydroxy-7’-methoxy-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-naphthalen]-1’-yl)acetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Shares structural similarities with the presence of a methoxy and hydroxy group.
2H-1,4-Benzoxazin-3(4H)-one derivatives: Similar in terms of the benzoxazine ring system.
Uniqueness
2-(1’-Hydroxy-7’-methoxy-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-naphthalen]-1’-yl)acetonitrile is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1-hydroxy-7-methoxyspiro[3,4-dihydronaphthalene-2,1'-cyclopentane]-1-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-14-5-4-13-6-9-16(7-2-3-8-16)17(19,10-11-18)15(13)12-14/h4-5,12,19H,2-3,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXHLFMKECJFET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC3(C2(CC#N)O)CCCC3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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